molecular formula C13H20N4O2 B12287157 Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-

Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-

Cat. No.: B12287157
M. Wt: 264.32 g/mol
InChI Key: YEFTZJCPZRYCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- is a chemical compound with the molecular formula C12H18N4O2. It is a derivative of benzotriazole, which is an aromatic compound containing three nitrogen atoms. This compound is known for its stability and is used in various industrial applications, particularly as a corrosion inhibitor for metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- typically involves the reaction of benzotriazole derivatives with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- primarily involves its interaction with metal surfaces. The compound forms a protective layer on the metal surface, preventing oxidation and corrosion. This is achieved through the coordination of the nitrogen atoms in the benzotriazole ring with metal ions, forming stable complexes that inhibit further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol,2,2’-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis- is unique due to its enhanced solubility in water and organic solvents, making it more versatile for various applications. Its ability to form stable complexes with metals also makes it a superior corrosion inhibitor compared to its analogs .

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

2-[(4-ethylbenzotriazol-1-yl)methyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C13H20N4O2/c1-2-11-4-3-5-12-13(11)14-15-17(12)10-16(6-8-18)7-9-19/h3-5,18-19H,2,6-10H2,1H3

InChI Key

YEFTZJCPZRYCIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N(N=N2)CN(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.